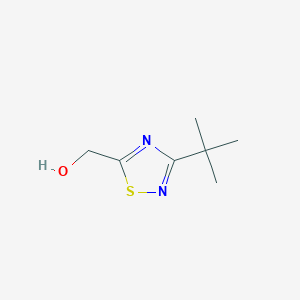
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole
Übersicht
Beschreibung
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole (THMTD) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. THMTD is a member of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole is not fully understood, but studies suggest that it may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been shown to have antioxidant properties, with studies indicating that it can scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole also has some limitations, including its instability under acidic conditions and its potential to form complexes with metal ions, which can interfere with some assays.
Zukünftige Richtungen
There are several future directions for research on 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole, including the investigation of its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Other future directions include the development of new synthetic methods for 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential environmental impact of 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole and its derivatives.
Wissenschaftliche Forschungsanwendungen
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells and inhibit tumor growth. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been investigated for its potential use as an antiviral agent, with studies showing that it can inhibit the replication of the hepatitis B virus.
In the field of agriculture, 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has been studied for its potential use as a plant growth regulator, with studies indicating that it can enhance the growth and yield of various crops, including rice, maize, and wheat. 3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole has also been investigated for its potential use as a fungicide, with studies showing that it can effectively control the growth of various fungal pathogens.
Eigenschaften
IUPAC Name |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYYEPIYPUVVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-t-Butyl-5-hydroxymethyl-1,2,4-thiadiazole | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
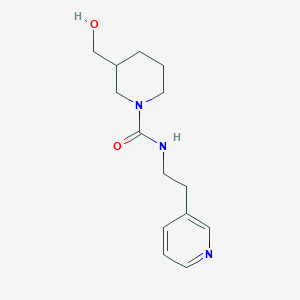
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
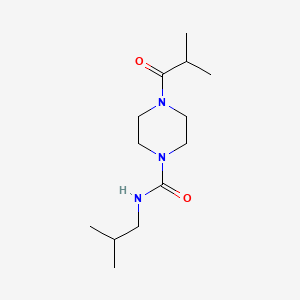
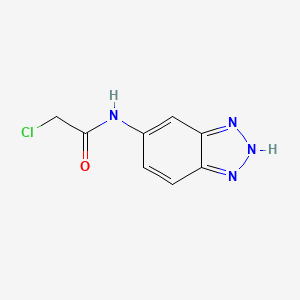
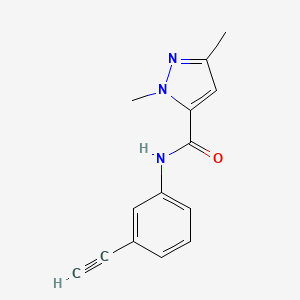
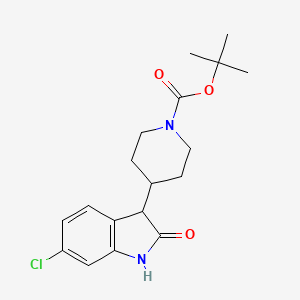
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)